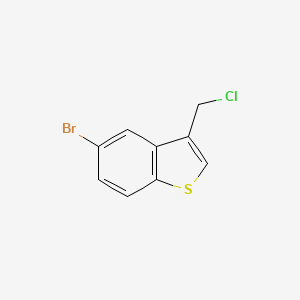

5-Bromo-3-(chloromethyl)-1-benzothiophene

描述

Overview of Benzothiophene (B83047) Heterocycles in Contemporary Chemical Research

Benzothiophene and its analogues are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. nih.gov This versatility has led to their incorporation into a variety of therapeutic agents. The benzothiophene core is present in drugs such as the selective estrogen receptor modulator raloxifene, the anti-asthma drug zileuton, and the antifungal agent sertaconazole. ekb.eg Beyond pharmaceuticals, benzothiophene derivatives are also investigated for their applications in materials science, particularly in the development of organic semiconductors and dyes like thioindigo.

The reactivity of the benzothiophene ring system allows for functionalization at various positions, enabling the synthesis of large libraries of compounds for biological screening. nih.govekb.eg The sulfur atom in the thiophene (B33073) ring and the fused benzene (B151609) ring both influence the electronic properties and reactivity of the molecule, making it a versatile building block in organic synthesis.

Structural Significance of Halo- and Chloromethyl-Substituted Benzothiophenes

The introduction of halogen atoms and chloromethyl groups to the benzothiophene scaffold significantly modifies its chemical reactivity and biological activity. Halogenation, such as bromination, can influence the electronic nature of the aromatic system and provide a handle for further chemical transformations, such as cross-coupling reactions.

The chloromethyl group, in particular, is a highly reactive functional group. It can act as an electrophile, making the compound a valuable intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This reactivity allows for the attachment of various other functional groups, thereby expanding the chemical diversity of the benzothiophene derivatives.

Research Trajectory and Academic Importance of 5-Bromo-3-(chloromethyl)-1-benzothiophene

This compound is a bifunctional molecule, featuring both a bromine atom on the benzene ring and a chloromethyl group on the thiophene ring. This dual functionality makes it a potentially valuable intermediate in organic synthesis. The bromine atom at the 5-position can be utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the chloromethyl group at the 3-position serves as a reactive site for introducing a wide array of substituents.

While specific, in-depth research focused solely on this compound is not extensively documented in readily available literature, its importance can be inferred from the general utility of similarly substituted benzothiophenes in medicinal chemistry and materials science. It is primarily recognized as a chemical intermediate, available from various commercial suppliers for research purposes. Its academic importance lies in its potential as a building block for the synthesis of novel, more complex benzothiophene derivatives with tailored electronic and biological properties. The strategic placement of the bromo and chloromethyl groups allows for selective and sequential reactions, providing a pathway to a diverse range of target molecules.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 852180-53-1 |

| Molecular Formula | C₉H₆BrClS |

| Molecular Weight | 261.57 g/mol |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-(chloromethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOALKCKGFEWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428181 | |

| Record name | 5-bromo-3-(chloromethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-53-1 | |

| Record name | 5-bromo-3-(chloromethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations

Modern Catalytic and Reaction Techniques in Benzothiophene (B83047) Synthesis

Electrochemical Approaches for Benzothiophene Formation

The synthesis of the benzothiophene core, a critical step in forming compounds like 5-Bromo-3-(chloromethyl)-1-benzothiophene, has increasingly benefited from electrochemical methods. These strategies offer green, efficient, and often catalyst-free alternatives to traditional synthesis. nih.gov Electrosynthesis provides a sustainable route to substituted benzothiophenes by avoiding the need for transition metal catalysts or stoichiometric amounts of chemical oxidants. rsc.org

One prominent electrochemical strategy involves the paired electrolysis of 2-methylthiobenzendiazonium salts with alkynes. xmu.edu.cn In this process, the cathodic reduction of the diazonium salt generates an aryl radical. This radical then adds to an alkyne to produce a vinyl radical, which undergoes intramolecular cyclization. Subsequent anodic oxidation and demethylation yield the final 2-arylbenzothiophene product. xmu.edu.cn Optimization of this process has shown that high yields can be achieved in an undivided cell using specific electrode materials (e.g., graphite (B72142) felt anode and a Ni plate cathode), supporting electrolytes like n-Bu₄NBF₄, and solvents such as DMSO. xmu.edu.cn

Another innovative approach is the electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates. This method proceeds under catalyst- and external oxidant-free conditions, providing direct access to 3-sulfonated benzothiophenes. nih.gov The reaction is initiated by the electrochemical generation of a sulfonyl radical which then adds to the alkyne, triggering a cascade radical process to form the cyclized product. nih.gov

Furthermore, the use of microcontinuous flow electrochemical systems represents a significant methodological advancement. acs.org This technique allows for the synthesis of C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides without transition metals or oxidants. acs.orgbohrium.com The continuous flow setup offers superior control over reaction selectivity and efficiency compared to traditional batch reactions, overcoming issues of inefficiency and enabling easier scale-up. bohrium.com

| Electrochemical Method | Starting Materials | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Paired Electrolysis | 2-Methylthiobenzendiazonium salt, Alkyne | Graphite felt anode, Ni plate cathode, n-Bu₄NBF₄ in DMSO, Constant current | 2-Arylbenzothiophenes | xmu.edu.cn |

| Sulfonylation/Cyclization | 2-Alkynylthioanisole, Sodium sulfinate | Catalyst-free, External oxidant-free | 3-Sulfonated benzothiophenes | nih.gov |

| Strained Spirocyclization | Sulfonhydrazide, Internal alkyne | Undivided cell, Constant current electrolysis | Benzothiophene dioxides | rsc.org |

| Continuous Flow Halogenation | 2-Alkynylthioanisole, Potassium halide (KI or KBr) | Carbon anode, Platinum cathode, Continuous flow system | C-3 Halogenated benzothiophenes | acs.orgbohrium.com |

Optimization of Reaction Parameters and Yield Enhancement Strategies

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. In both electrochemical and traditional synthetic routes, several factors critically influence the reaction outcome.

For electrochemical syntheses, key parameters include the choice of solvent, supporting electrolyte, electrode material, and current density. xmu.edu.cn For instance, in the paired electrolysis synthesis of 2-aryl benzothiophenes, a systematic examination revealed that an 89% yield was achievable using DMSO as the solvent, n-Bu₄NBF₄ as the electrolyte in an undivided cell with a graphite felt anode and a nickel plate cathode, operating at a constant current of 4 mA·cm⁻². xmu.edu.cn In continuous-flow electrochemical systems, the current and flow rate are crucial variables. bohrium.com Adjusting these parameters can selectively influence the reaction pathway, allowing for either the formation of C-3 halogenated products or their subsequent dehalogenation. bohrium.com

In conventional chemical syntheses, such as Suzuki cross-coupling reactions used to create substituted thiophenes, the choice of base, catalyst loading, and temperature are paramount. researchgate.net Studies on related structures have shown that screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their stoichiometric equivalents can dramatically impact yield. researchgate.net For example, the synthesis of thienyl ketones via a Suzuki coupling found that using 1.5 equivalents of Cs₂CO₃ at a mild temperature of 50°C provided the maximum yield. researchgate.net Similarly, catalyst selection and loading, such as using Pd(PPh₃)₄ at a specific mole percentage, is a critical optimization point. researchgate.net

Gram-scale experiments are often performed to validate the practicality of an optimized strategy, demonstrating that high yields can be maintained when moving from small-scale discovery to larger-scale production. ccspublishing.org.cn

| Parameter | Influence on Reaction | Example of Optimization | Reference |

|---|---|---|---|

| Solvent | Affects solubility, reaction rate, and pathway. | Using DMSO in paired electrolysis for optimal yield. | xmu.edu.cn |

| Electrode Material | Determines the electrochemical potential window and surface reaction kinetics. | Graphite felt anode and Ni plate cathode found to be optimal for a specific benzothiophene synthesis. | xmu.edu.cn |

| Current Density / Flow Rate | Controls the rate of electron transfer and product selectivity in flow electrochemistry. | Decreasing flow rate increased the yield of halogenated benzothiophenes. | bohrium.com |

| Base and Stoichiometry | Crucial for reactions like Suzuki coupling; affects deprotonation and catalyst turnover. | 1.5 eq of Cs₂CO₃ at 50°C gave the best results for a thienyl ketone synthesis. | researchgate.net |

| Catalyst System | The choice of metal and ligand dictates efficiency and selectivity in cross-coupling reactions. | Use of Zn(OTf)₂ with a chiral ligand for dearomative reactions of 3-nitrobenzo[b]thiophenes. | ccspublishing.org.cn |

Purification and Isolation Methodologies in Synthetic Organic Chemistry

Following the synthesis of this compound, rigorous purification and isolation are required to obtain the compound in high purity. The methodologies employed are standard in synthetic organic chemistry, with the choice depending on the physical properties of the target compound and the nature of the impurities.

Column chromatography is one of the most common and versatile purification techniques. researchgate.netmdpi.com This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved through the column by a liquid mobile phase (eluent). google.com By carefully selecting the eluent system, such as a mixture of heptane (B126788) and toluene (B28343) or dichloromethane (B109758) and diethyl ether, target molecules can be effectively isolated from unreacted starting materials, by-products, and catalysts. orgsyn.org

Recrystallization is another powerful purification technique, particularly for solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a specific solvent or solvent mixture at different temperatures. orgsyn.org The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution (mother liquor). For benzothiophene-type compounds, solvent systems like a mixture of an alcohol (e.g., isopropyl alcohol) and water have been effectively used. google.com The process often involves filtering the hot solution to remove insoluble impurities before cooling. orgsyn.org The final pure crystals are then isolated by filtration and washed with a small amount of cold solvent. orgsyn.org

Following purification, the identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. google.comorgsyn.org

| Methodology | Principle of Separation | Typical Application | Advantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Separating reaction mixtures with multiple components of varying polarity. | Highly versatile; can separate complex mixtures. |

| Recrystallization | Difference in solubility between the target compound and impurities in a solvent at varying temperatures. | Final purification of solid products to achieve high purity. | Can be effective for large-scale purification; yields highly pure crystalline material. |

| Filtration | Physical separation of a solid from a liquid or gas. | Isolating precipitated solids after reaction or crystallization. | Simple, rapid method for separating solids from liquids. |

| Distillation | Separation based on differences in boiling points. | Purifying liquid compounds or removing volatile solvents. | Effective for separating liquids with significantly different volatilities. |

Chemical Reactivity and Derivatization Studies

Transformations at the Chloromethyl Moiety

The benzylic chloride at the C-3 position is a highly reactive electrophilic center, making it a focal point for introducing a wide range of functional groups.

Nucleophilic Substitution Reactions with Diverse Reagents

The chloromethyl group readily undergoes SN2 reactions with a variety of nucleophiles. This allows for the direct introduction of heteroatoms such as oxygen, nitrogen, and sulfur, leading to the formation of ethers, amines, and thioethers, respectively. The high reactivity is attributed to the stability of the benzothiophene (B83047) ring, which can stabilize the transition state of the substitution reaction. mdpi.com

Research on analogous structures, such as 2-bromomethyl-1,3-thiaselenole, demonstrates that such halomethyl groups on sulfur-containing heterocycles are highly susceptible to nucleophilic attack, proceeding through the formation of reactive intermediates. mdpi.com The reactions are typically carried out in the presence of a base to deprotonate the nucleophile or to neutralize the hydrogen chloride byproduct.

| Nucleophile | Reagent Example | Product Type |

| Amine | Pyrrolidine, Piperidine | 3-(Aminomethyl)benzothiophene |

| Thiol | 1,3-Benzothiazole-2-thiol | 3-(Thioether)benzothiophene |

| Alcohol/Phenol | Sodium Methoxide | 3-(Alkoxymethyl)benzothiophene |

| Cyanide | Sodium Cyanide | 3-(Cyanomethyl)benzothiophene |

Reactions Involving Benzylic C-H Activation and Functionalization

While the primary reactivity of the chloromethyl group is substitution, the benzylic position itself is a site for further functionalization, particularly after the chlorine has been replaced. The oxidation of benzylic methylene (B1212753) groups to carbonyls is a fundamental C-H functionalization method. mdpi.com For instance, a 3-methyl-1-benzothiophene derivative, formed via reduction of the chloromethyl group or substitution with a carbon nucleophile followed by modification, could undergo oxidation to yield the corresponding 3-formyl-1-benzothiophene. This transformation is crucial for producing valuable chemical intermediates. mdpi.com

Recent methodologies in C-H activation, including photoredox catalysis, have enabled the direct functionalization of benzylic C-H bonds without the need for pre-installed leaving groups. nih.gov Such strategies could potentially be applied to derivatives of 5-Bromo-3-(chloromethyl)-1-benzothiophene to introduce groups like trifluoromethylthio (SCF3), which is of significant interest in medicinal chemistry.

Intramolecular Cyclization Reactions Directed by the Chloromethyl Group

The chloromethyl group can act as an electrophilic partner in intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. If a nucleophilic moiety is present elsewhere in the molecule or on a tether attached to the benzothiophene core, it can displace the chloride to form a new ring.

For example, a substrate containing a hydroxyl or amino group at an appropriate distance could undergo an intramolecular Williamson ether or amine synthesis, respectively. This strategy is a powerful tool for constructing complex, polycyclic architectures. Studies on the cyclization of 1,3-diynes and other alkynes demonstrate the propensity of benzothiophene systems to form fused rings through electrophilic cyclization pathways. researchgate.netnih.govrsc.org The chloromethyl group provides a direct and reactive handle to initiate such transformations.

Reactivity of the Bromo Substituent

The bromine atom at the C-5 position of the benzothiophene ring is significantly less reactive towards nucleophilic substitution than the chloromethyl group. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Functionalization

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. youtube.com The 5-bromo position of the benzothiophene core is well-suited for this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.govtubitak.gov.tr The versatility of the Suzuki reaction, including its tolerance for a wide range of functional groups and mild reaction conditions, makes it a cornerstone of modern organic synthesis. researchgate.netmdpi.com

The Heck reaction provides another powerful method for C-C bond formation, typically involving the palladium-catalyzed reaction of an aryl halide with an alkene. nih.govmdpi.com This reaction can be used to introduce alkenyl substituents at the 5-position of the benzothiophene ring. thieme-connect.de The presence of bromine atoms on related heterocyclic systems like 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives has been explicitly noted as an opportunity for functionalization via Heck or Suzuki reactions. mdpi.com

| Reaction | Coupling Partner | Catalyst (Example) | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | 5-Aryl-3-(chloromethyl)-1-benzothiophene |

| Suzuki-Miyaura | Alkenylboronic ester | PdCl2(dppf) | 5-Alkenyl-3-(chloromethyl)-1-benzothiophene |

| Heck | Styrene | Pd(OAc)2 | 5-Styrenyl-3-(chloromethyl)-1-benzothiophene |

| Heck | Acrylate ester | Pd(OAc)2/PPh3 | 5-(Acrylate)-3-(chloromethyl)-1-benzothiophene |

Halogen Dance Reactions and Regioselective Bromine Transposition

The "halogen dance" is a fascinating base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. ias.ac.inic.ac.uk This reaction typically proceeds through a series of deprotonation (metal-hydrogen exchange) and metal-halogen exchange steps, ultimately leading to the most thermodynamically stable organometallic intermediate. ic.ac.ukwhiterose.ac.uk

In the context of bromothiophenes, treatment with a strong base like lithium diisopropylamide (LDA) can induce the bromine to "dance" around the ring. ic.ac.ukrsc.org While a specific example for this compound is not detailed in the literature, the principles observed in bromothiophenes suggest its possibility. researchgate.netwhiterose.ac.uk Such a reaction could potentially be used to isomerize the 5-bromo substituent to other positions on the benzothiophene ring, providing a route to otherwise inaccessible isomers. The regioselectivity of such transpositions can sometimes be controlled by additives or reaction conditions, offering a sophisticated method for molecular editing. uni-muenchen.denih.gov This transformation highlights the dynamic nature of halogenated heterocycles under strongly basic conditions. ias.ac.in

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzothiophene Core

The benzothiophene ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and feasibility of these reactions being influenced by the existing substituents.

Electrophilic Aromatic Substitution:

The benzothiophene core is generally susceptible to electrophilic attack. The presence of the electron-donating sulfur atom activates the thiophene (B33073) ring towards electrophiles. However, the precise position of substitution is directed by the combined electronic effects of the bromine atom at the 5-position and the chloromethyl group at the 3-position. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the available literature, general principles of electrophilic aromatic substitution on substituted benzothiophenes can be applied.

Typically, electrophilic substitution on the benzothiophene ring occurs at the C2 or C3 position. With the C3 position already substituted, electrophilic attack would be directed to other available positions on the heterocyclic or benzene (B151609) ring. The bromine at the 5-position is a deactivating, ortho-, para-director. Therefore, electrophilic attack on the benzene ring would likely occur at the C4 or C6 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com For instance, chlorination of C2-substituted benzothiophene derivatives has been shown to occur at the C3-position. nih.gov

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzothiophene core is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The bromine atom at the 5-position is not a strong activating group for SNAr. However, under specific conditions, such as the use of strong nucleophiles or transition metal catalysis, nucleophilic substitution of the bromine atom may be achieved.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful method for the functionalization of aryl halides. mdpi.comrsc.orgacs.orgnih.govnih.gov These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, and are not formally SNAr reactions but achieve a similar net transformation. The 5-bromo substituent of this compound is a suitable handle for such transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Construction of Complex Polycyclic and Heterocyclic Systems via Derivatization

The dual reactivity of this compound makes it a valuable precursor for the synthesis of complex polycyclic and heterocyclic systems. Both the chloromethyl group and the bromo substituent can be selectively targeted to build intricate molecular frameworks.

The 3-chloromethyl group is a reactive electrophilic site, readily undergoing nucleophilic substitution with a variety of nucleophiles. This allows for the introduction of diverse functionalities and the formation of new rings. For instance, reaction with amines, thiols, or alcohols can lead to the corresponding amino, thioether, or ether derivatives. These derivatives can then be further manipulated to construct fused heterocyclic systems.

A key application of the 3-chloromethyl group is in the synthesis of thieno[3,2-c]pyridine (B143518) and related fused systems. By reacting this compound with primary amines or ammonia, followed by intramolecular cyclization, it is possible to construct the pyridine (B92270) ring fused to the thiophene core.

The 5-bromo position, as mentioned earlier, is amenable to palladium-catalyzed cross-coupling reactions. This allows for the annulation of additional rings onto the benzothiophene scaffold. For example, a Suzuki-Miyaura coupling with a suitably functionalized boronic acid could be the first step in the construction of a tetracyclic system. Subsequent intramolecular reactions involving the substituent introduced at the 5-position and a functional group derived from the 3-chloromethyl moiety could lead to the formation of complex, multi-ring structures. The synthesis of various fused heterocycles, such as benzothieno[2,3-c]pyridines, has been reported from related benzothiophene precursors. libretexts.org

Below is an interactive data table summarizing some potential derivatization reactions of this compound for the construction of complex heterocyclic systems.

| Reagent/Reaction Type | Target Site | Resulting Functional Group/Intermediate | Potential Fused System |

| Primary Amine (e.g., R-NH2) | 3-chloromethyl | 3-(aminomethyl) derivative | Thieno[3,2-c]pyridine |

| Sodium Sulfide (B99878) (Na2S) | 3-chloromethyl | 3-(thiomethyl) derivative | Thieno[3,2-b]thiophene |

| Arylboronic acid (Suzuki Coupling) | 5-bromo | 5-aryl derivative | Extended π-conjugated systems |

| Terminal Alkyne (Sonogashira Coupling) | 5-bromo | 5-alkynyl derivative | Precursor for further cyclizations |

Mechanistic Investigations of Key Chemical Transformations

The chemical transformations of this compound are governed by well-established reaction mechanisms.

Nucleophilic Substitution at the Chloromethyl Group:

The reaction of the 3-chloromethyl group with nucleophiles typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the benzothiophene substrate and the nucleophile. The anchimeric assistance from the sulfur atom in the thiophene ring can influence the reactivity of the chloromethyl group.

Palladium-Catalyzed Cross-Coupling Reactions:

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling at the 5-bromo position, is a well-studied catalytic cycle. The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex to form a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on the benzothiophene ring involves the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. libretexts.orglibretexts.org In a subsequent step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The regioselectivity of the attack is determined by the electronic effects of the substituents already present on the ring, which influence the stability of the intermediate carbocation.

Applications As Advanced Intermediates in Chemical Synthesis

Role in the Design and Construction of Complex Molecular Scaffolds

The bifunctional nature of 5-Bromo-3-(chloromethyl)-1-benzothiophene makes it an adept participant in the synthesis of intricate molecular architectures. The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, while the bromo substituent is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This dual reactivity allows for a stepwise and controlled elaboration of the benzothiophene (B83047) core.

Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. The thieno[3,2-b]pyridine (B153574) scaffold, for instance, is a heterocyclic system of significant interest due to its presence in various biologically active compounds. The strategic placement of reactive groups in this compound allows it to be a precursor for such complex heterocyclic systems. For example, the chloromethyl group can be converted to other functionalities, which can then participate in intramolecular cyclization reactions to form fused ring systems.

In drug discovery, the generation of chemical libraries containing a multitude of related compounds is a key strategy for identifying new therapeutic agents. The reactivity of this compound at two distinct positions makes it an ideal building block for both combinatorial and focused library synthesis. By systematically varying the reagents that react with the chloromethyl and bromo groups, a diverse array of benzothiophene derivatives can be efficiently synthesized. This approach facilitates the exploration of the chemical space around the benzothiophene scaffold to identify molecules with desired biological activities.

Applications in Medicinal Chemistry Research and Scaffold Development

The benzothiophene core is a recurring motif in a number of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

The development of novel drugs often relies on the synthesis of new molecular scaffolds that can be further decorated to optimize their therapeutic properties. This compound serves as a foundational element for the creation of such drug-like scaffolds. Its ability to undergo various chemical transformations allows medicinal chemists to introduce a wide range of substituents and functional groups, thereby fine-tuning the pharmacological profile of the resulting molecules. For instance, the benzothiophene scaffold is a component of some kinase inhibitors, a class of drugs that are crucial in cancer therapy.

Pharmaceutical manufacturing often involves multi-step synthetic sequences. A "pharmaceutical intermediate" is a compound that is produced during the synthesis of an active pharmaceutical ingredient (API). Given its functional handles, this compound is well-suited to act as such an intermediate. It can be incorporated into a larger molecule that, after one or more subsequent reactions, becomes the final API.

Contributions to Materials Science Research

Beyond its applications in the life sciences, the benzothiophene ring system is also of interest in materials science, particularly in the field of organic electronics. Fused thiophene-based molecules have been extensively investigated for their potential use as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The potential for this compound in this area lies in its ability to be a precursor for larger, conjugated systems. The bromo and chloromethyl groups can be utilized to extend the π-conjugation of the benzothiophene core, a key requirement for efficient charge transport in organic semiconductor materials. Through polymerization or by coupling with other aromatic units, novel materials with tailored electronic and optical properties can be synthesized.

Below is a table summarizing the key reactive sites of this compound and their potential applications in the synthesis of advanced materials.

| Reactive Site | Position | Common Reactions | Potential Applications in Materials Science |

| Bromo Group | 5 | Suzuki Coupling, Stille Coupling, Heck Coupling, Sonogashira Coupling | Extension of π-conjugation, Synthesis of conjugated polymers and oligomers |

| Chloromethyl Group | 3 | Nucleophilic Substitution | Introduction of solubilizing groups, Attachment to polymer backbones |

Precursors for Organic Electronic Materials (e.g., OFETs, OPVs)

The benzothiophene moiety is a key component in the design of high-performance organic semiconductors. Specifically, derivatives of bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene (BTBT) have been extensively studied for their excellent charge-transport properties in Organic Field-Effect Transistors (OFETs) and their potential use in Organic Photovoltaics (OPVs). The compound this compound serves as a crucial precursor for creating these larger, more complex BTBT structures.

The synthetic utility of this compound lies in the reactivity of both the bromine and the chloromethyl substituents. The chloromethyl group at the 3-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups or the coupling with other aromatic systems. This is a critical step in building the extended π-conjugated systems necessary for efficient charge transport in organic semiconductors.

While direct synthesis pathways starting from this compound to fully fabricated OFETs or OPVs are not extensively detailed in publicly available research, the general synthetic strategies for BTBT derivatives often involve the coupling of 3-functionalized benzothiophenes. The bromine atom at the 5-position offers another site for modification, such as through Suzuki or Stille coupling reactions, enabling the tuning of the electronic properties of the final material. The ability to functionalize the benzothiophene core at multiple positions is essential for optimizing the molecular packing and energy levels of the resulting organic semiconductors, which in turn dictates the performance of the electronic devices.

Table 1: Potential Synthetic Transformations of this compound for Organic Electronics

| Reactive Site | Reaction Type | Potential Outcome |

| 3-(chloromethyl) group | Nucleophilic Substitution | Introduction of various side chains to influence solubility and molecular packing. |

| 3-(chloromethyl) group | Coupling Reactions | Formation of larger conjugated systems by linking to other aromatic units. |

| 5-bromo group | Suzuki Coupling | Arylation to extend the π-system and modify electronic properties. |

| 5-bromo group | Stille Coupling | Formation of carbon-carbon bonds with organotin compounds for complex structures. |

Synthesis of Advanced Polymeric Materials

The development of functional polymers with tailored properties is a significant area of materials science. This compound can be utilized as a monomer or a functionalizing agent in the synthesis of advanced polymeric materials. The reactive chloromethyl group can serve as a site for polymerization or for grafting onto existing polymer backbones.

For instance, the chloromethyl group can be converted to a vinyl group or other polymerizable functionalities, allowing it to participate in various polymerization reactions, such as addition or condensation polymerization. The resulting polymers would incorporate the rigid and electronically active benzothiophene unit into their structure, potentially leading to materials with interesting optical, electronic, or thermal properties.

Furthermore, the compound can be used to modify existing polymers. The chloromethyl group can react with functional groups on a polymer chain, thereby introducing the 5-bromo-1-benzothiophene moiety as a pendant group. This functionalization can be used to alter the properties of the base polymer, for example, by increasing its refractive index, enhancing its thermal stability, or introducing sites for further chemical modification. The bromine atom on the benzothiophene ring also provides a handle for post-polymerization modification, allowing for the synthesis of complex and multifunctional polymeric materials.

Development of Specialty Chemicals and Agrochemical Intermediates

The benzothiophene scaffold is present in a number of biologically active compounds, including pharmaceuticals and agrochemicals. The reactivity of this compound makes it a valuable intermediate for the synthesis of such specialty chemicals.

The chloromethyl group is a versatile functional group that can be readily converted into other functionalities, such as alcohols, amines, nitriles, or ethers. These transformations are fundamental in the multi-step synthesis of complex target molecules. For example, the reaction of the chloromethyl group with an amine could be a key step in the synthesis of a novel agrochemical.

The bromine atom at the 5-position also plays a crucial role. It can be retained in the final product, contributing to its biological activity, or it can be used as a point of attachment for other molecular fragments through cross-coupling reactions. This dual reactivity allows for the creation of a diverse library of compounds from a single starting material, which can then be screened for desired biological or chemical properties. While specific examples of commercial agrochemicals derived directly from this compound are not readily found in the public domain, its structural motifs are common in patented and researched compounds within this sector.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis and Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For derivatives of benzothiophene (B83047), these calculations can reveal insights into molecular stability and reactivity. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to determine the electronic structure of 5-Bromo-3-(chloromethyl)-1-benzothiophene.

Key parameters that can be derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.com For instance, a smaller energy gap suggests higher reactivity. nih.gov In studies of other benzothiophene derivatives, quantum chemical calculations have been used to predict stability and reactivity, showing good correlation with experimental results. chemijournal.com

Furthermore, the distribution of electron density can be mapped to identify electrophilic and nucleophilic sites within the this compound molecule. This information is crucial for predicting how the molecule will interact with other chemical species. The planar, fused-ring structure of the benzothiophene core, with its high electron density and aromaticity, is a key determinant of its chemical properties. numberanalytics.com

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Predictive Modeling for Reaction Mechanisms and Selectivity Control

Computational modeling plays a vital role in predicting the outcomes and mechanisms of chemical reactions. semanticscholar.orgrsc.org For this compound, theoretical models can be used to explore its reactivity in various chemical transformations. Benzothiophenes are known to undergo electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, thereby elucidating the reaction mechanism. This understanding is instrumental in controlling the selectivity of a reaction to favor the desired product. For example, predictive models could be used to determine the most likely site of substitution on the benzothiophene ring or to optimize conditions for reactions involving the chloromethyl group.

Recent advancements in machine learning and artificial intelligence are further enhancing the capabilities of predictive chemistry, allowing for the rapid screening of reaction conditions and the discovery of novel reaction pathways. semanticscholar.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiophene derivatives, QSAR studies have been successfully applied to understand their potential as therapeutic agents. nih.govresearchgate.net

In a typical QSAR study involving benzothiophene analogs, various molecular descriptors are calculated for each compound. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

For this compound, a QSAR model could be developed by synthesizing and testing a series of related compounds with varying substituents. The resulting model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov Successful QSAR models for benzothiophene derivatives have demonstrated good predictive ability, as indicated by statistical parameters like the squared correlation coefficient (r²) and the cross-validated r² (q²). nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajms.iq This technique is widely used in drug discovery to understand how a potential drug molecule (the ligand) interacts with its biological target, typically a protein or nucleic acid. nih.gov

For this compound, molecular docking simulations could be performed to explore its potential to bind to various biological targets. This would involve generating a 3D model of the compound and "docking" it into the binding site of a target protein. The simulation would then predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov

Studies on other benzothiophene derivatives have used molecular docking to identify key amino acid residues involved in binding and to explain the structure-activity relationships observed in biological assays. nih.gov These computational insights are invaluable for the rational design of new molecules with improved binding affinity and selectivity. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Benzothiophene Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Estrogen Receptor Alpha | -9.8 | ARG394, GLU353, PHE404 |

| MRSA Target Protein | -6.38 | Not Specified |

| Estrogen-Related Receptor Gamma | Not Specified (High Score: 102.62) | Not Specified |

Note: This table presents data from studies on various benzothiophene derivatives to illustrate the type of information obtained from molecular docking simulations. nih.govajms.iqresearchgate.net

Conformational Analysis and Stereochemical Implications

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a flexible chloromethyl side chain, understanding its preferred conformations is important for predicting its chemical and biological behavior.

Computational methods can be used to explore the conformational landscape of the molecule and identify the low-energy (i.e., most stable) conformations. This information is critical for understanding how the molecule might fit into the binding site of a biological target. The relative orientation of the chloromethyl group with respect to the benzothiophene ring system can have significant implications for its reactivity and its ability to form specific intermolecular interactions. While the benzothiophene core is largely planar, the rotational freedom of the C-C bond connecting the chloromethyl group allows for different spatial arrangements that can be computationally explored.

Analytical Methodologies in Research of Benzothiophene Compounds

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The precise determination of the molecular structure of 5-Bromo-3-(chloromethyl)-1-benzothiophene is accomplished through the synergistic use of high-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular weight and elemental composition of the compound. For this compound (C₉H₆BrClS), the expected monoisotopic mass can be calculated with high precision. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive indicator of the presence of these halogens. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), can reveal the connectivity of the molecule by identifying the loss of specific fragments, such as the chloromethyl group (-CH₂Cl) or the bromine atom.

Multidimensional NMR Spectroscopy: While standard one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multidimensional techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and a characteristic singlet for the chloromethyl protons. The coupling patterns and chemical shifts of the aromatic protons are influenced by the positions of the bromine and the thiophene (B33073) ring.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons are indicative of their chemical environment, with carbons attached to electronegative atoms like bromine, chlorine, and sulfur appearing at characteristic downfield positions.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

| Spectroscopic Data | Description |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental composition, with a characteristic isotopic pattern due to Br and Cl. |

| ¹H NMR | Shows signals for aromatic and chloromethyl protons, with coupling patterns revealing their connectivity. |

| ¹³C NMR | Displays nine signals corresponding to the carbon atoms, with chemical shifts indicating their environment. |

| COSY | Establishes correlations between coupled protons. |

| HSQC | Correlates proton and directly attached carbon signals. |

| HMBC | Shows correlations between protons and carbons over two or three bonds, confirming overall structure. |

Crystallographic Studies of Derivatives and Reaction Intermediates

X-ray crystallography provides unequivocal proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While crystallographic data for this compound itself may not be widely published, studies on its derivatives or reaction intermediates are invaluable.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For benzothiophene (B83047) derivatives, crystallographic studies can confirm the planarity of the bicyclic ring system and reveal the orientation of substituents. In the case of derivatives of this compound, this technique would definitively confirm the substitution pattern and provide insights into intermolecular interactions in the solid state, such as halogen bonding and π-stacking, which can influence the material's physical properties.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | How molecules are packed in the solid state. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound from reaction mixtures and for quality control of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For a halogenated aromatic compound like this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is commonly used for detection, as the benzothiophene ring system possesses a strong chromophore. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight, is amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase is typically used. The separation is based on the compound's boiling point and its interaction with the stationary phase. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. GC-MS is a particularly powerful combination, as it provides both chromatographic separation and mass spectral information, allowing for the confident identification of the compound and any impurities.

| Chromatographic Technique | Typical Conditions and Application |

| High-Performance Liquid Chromatography (HPLC) | Stationary Phase: C18-silica (reversed-phase). Mobile Phase: Acetonitrile/water or Methanol/water gradient. Detection: UV. Application: Purity assessment and quantitative analysis. |

| Gas Chromatography (GC) | Column: Capillary column with a non-polar or medium-polarity stationary phase. Detection: FID or MS. Application: Separation of volatile impurities and isomers; confident identification when coupled with MS. |

In Situ Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of the formation of this compound is crucial for optimizing reaction conditions and ensuring process safety. In situ spectroscopic techniques allow for the real-time monitoring of reactions without the need for sampling and quenching.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy can be used to follow the progress of a reaction by monitoring the changes in the vibrational frequencies of functional groups. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked over time. For the synthesis of this compound, one could potentially monitor the disappearance of a reactant's characteristic absorption band or the appearance of a product's specific band.

Kinetic Studies: By collecting concentration data at different time points, the rate of the reaction can be determined. Kinetic studies can provide valuable information about the reaction order, the rate constant, and the activation energy. This information is essential for understanding the reaction mechanism and for scaling up the synthesis from a laboratory to an industrial scale. For instance, by varying the concentration of reactants or the temperature and monitoring the reaction rate, a detailed kinetic model for the formation of this compound can be developed.

| Technique | Application in Research |

| In Situ FTIR Spectroscopy | Real-time monitoring of the disappearance of reactants and the formation of products by tracking changes in characteristic vibrational bands. |

| Kinetic Studies | Determination of reaction rates, reaction order, rate constants, and activation energies to elucidate the reaction mechanism and optimize synthesis conditions. |

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The future synthesis of 5-Bromo-3-(chloromethyl)-1-benzothiophene and its derivatives will increasingly focus on sustainable and green chemistry principles to minimize environmental impact. Traditional multi-step syntheses often rely on hazardous reagents and solvents. Emerging research is geared towards developing more benign and efficient alternatives.

Key areas of development include:

Use of Greener Solvents: Shifting from conventional halogenated solvents to environmentally friendly options like ethanol (B145695) or even water is a primary goal. nih.govmdpi.com Methodologies utilizing ethanol as a solvent have already been shown to be effective for the synthesis of halogenated benzothiophenes. nih.govresearchgate.net

Atom-Economical Reactions: Strategies that maximize the incorporation of all starting material atoms into the final product are being prioritized. One-pot reactions, such as the iodine-mediated synthesis of benzothiophenes from simple starting materials, represent a move towards higher atom economy by reducing the need for intermediate isolation and purification steps. morressier.com

Alternative Energy Sources: The use of photocatalysis and electrochemistry offers sustainable alternatives to conventional thermal methods. organic-chemistry.org Electrochemical syntheses, for instance, can proceed under oxidant- and catalyst-free conditions, significantly reducing chemical waste. organic-chemistry.org Similarly, visible-light photocatalysis provides a pathway to construct the benzothiophene (B83047) ring under mild conditions. organic-chemistry.org

Table 1: Comparison of Green Synthetic Strategies for Benzothiophene Synthesis

| Strategy | Key Features | Advantages | Reference(s) |

| Copper-Mediated Halocyclization | Uses sodium halides as the halogen source and ethanol as the solvent. | Employs safe, inexpensive reagents and an environmentally benign solvent. | nih.govresearchgate.net |

| Iodine-Mediated One-Pot Reaction | Combines three starting components in a one-pot cyclization-alkylation sequence. | High atom economy, mild reaction conditions, eliminates excessive reagents. | morressier.com |

| Electrochemical Synthesis | Employs electrical current to drive the reaction, often without external oxidants or catalysts. | High efficiency, reduced chemical waste, enhanced safety. | organic-chemistry.org |

| Photocatalytic Radical Annulation | Uses visible light and a photosensitizer to initiate the cyclization. | Mild reaction conditions, utilizes a renewable energy source. | organic-chemistry.org |

Exploration of Novel Catalytic Systems and Methodologies

While palladium catalysis is well-established for constructing and functionalizing heterocyclic systems, future research will explore a broader range of catalytic methods to access benzothiophenes with greater efficiency and selectivity. acs.orgrsc.orgresearchgate.net

Palladium Catalysis: Innovations in palladium catalysis continue to emerge, including migratory cyclization cascades and reactions involving the cleavage of C-S and C-H bonds to form the benzothiophene core. nih.govnih.gov

Rhodium Catalysis: Rhodium-catalyzed reactions, such as the three-component coupling of arylboronic acids, alkynes, and elemental sulfur, provide novel and direct entries into the benzothiophene scaffold. documentsdelivered.comrsc.org

Gold and Copper Catalysis: Gold-catalyzed carbothiolation presents an atom-economic route, while copper-catalyzed reactions offer a cost-effective alternative to palladium for certain transformations. nih.govorganic-chemistry.org

Metal-Free Pathways: A significant area of growth is the development of metal-free synthetic routes. Electrophilic cyclization mediated by reagents like iodine is a powerful method for forming the benzothiophene ring under mild conditions. morressier.comnih.govacs.org Furthermore, the use of aryne precursors generated from o-silylaryl triflates offers a one-step synthesis of highly substituted benzothiophenes that are difficult to access through other methods. nih.govchemistryviews.org

Table 2: Overview of Novel Catalytic Systems for Benzothiophene Synthesis

| Catalyst/Mediator | Reaction Type | Key Advantages | Reference(s) |

| Palladium Complexes | Cross-coupling, Migratory Cyclization | High efficiency, broad functional group tolerance. | nih.govnih.gov |

| Rhodium Complexes | Three-Component Coupling, Annulation | High regioselectivity, novel bond formations. | documentsdelivered.comrsc.orgresearchgate.net |

| Gold Complexes | Carbothiolation | High atom economy. | organic-chemistry.org |

| Iodine (I₂) / Electrophiles | Electrophilic Cyclization | Metal-free, mild conditions, excellent yields. | morressier.comacs.org |

| Aryne Precursors | Aryne-alkynyl sulfide (B99878) coupling | One-step synthesis of complex derivatives, good functional group tolerance. | nih.govchemistryviews.org |

Expansion into Underexplored Derivatization Pathways and Reactivity Patterns

The dual functionality of this compound provides a platform for extensive and selective derivatization. Future research will systematically explore the orthogonal reactivity of its two key sites.

C5-Bromo Position: This site is primed for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with a wide range of aryl- or heteroaryl-boronic acids can introduce diverse aromatic substituents, a cornerstone reaction for creating complex molecules. nih.govwikipedia.org The successful application of Suzuki reactions to similar bromo-thiophenes demonstrates the feasibility of this approach. d-nb.infotandfonline.com

Heck Olefination: Coupling with alkenes can be used to append vinyl groups, which can be further functionalized. thieme-connect.delibretexts.org Studies on other benzothiophene systems have shown that Heck reactions can proceed with high regioselectivity. nih.govacs.org

C3-Chloromethyl Position: The chloromethyl group is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a vast array of functional groups, including:

Azides (using sodium azide) to install a bio-orthogonal handle.

Amines, thiols, and alcohols to generate libraries of compounds for biological screening.

Cyanide to create a nitrile, which can be hydrolyzed to a carboxylic acid.

The orthogonality of these two sites allows for sequential functionalization, enabling the programmed construction of highly complex, multi-functionalized benzothiophene derivatives.

Table 3: Potential Derivatization Reactions

| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group |

| C5-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| C5-Bromo | Heck Reaction | Alkene, Pd catalyst | Alkenyl |

| C3-Chloromethyl | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Azidomethyl (-CH₂N₃) |

| C3-Chloromethyl | Nucleophilic Substitution | Amine (R-NH₂) | Aminomethyl (-CH₂NH-R) |

| C3-Chloromethyl | Nucleophilic Substitution | Thiol (R-SH) | Thiomethyl (-CH₂S-R) |

| C3-Chloromethyl | Nucleophilic Substitution | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |

Integration with Advanced Automation and Flow Chemistry Platforms

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from high-throughput automation and continuous flow chemistry. nih.gov These platforms offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. nih.gov For a molecule like this compound, which may involve hazardous reagents or intermediates, flow chemistry provides a safer environment by minimizing the volume of reactive material at any given time.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences and purifications, accelerating the creation of libraries of derivatives based on the benzothiophene scaffold. researchgate.netresearchgate.net By combining a flow reactor for the core synthesis with automated modules for subsequent derivatization at the C5-bromo and C3-chloromethyl positions, researchers can rapidly explore the chemical space around this scaffold to identify molecules with desired properties.

Potential for Bio-orthogonal Chemical Probe Development and Targeted Research

The benzothiophene core possesses favorable photophysical properties, making it an attractive scaffold for the development of fluorescent probes. researchgate.net Research has demonstrated that benzothiophene derivatives can function as fluorescent sensors for detecting changes in cellular environments, such as polarity, or for identifying specific analytes like cyanide. bohrium.comnih.gov

The field of bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful application for this compound. wikipedia.orgnih.gov The reactive C3-chloromethyl handle is an ideal anchor point for attaching a bio-orthogonal functional group. For example, substitution with sodium azide would yield 5-bromo-3-(azidomethyl)-1-benzothiophene. This azide-functionalized fluorescent scaffold could then be used in copper-free "click" chemistry reactions to covalently label target biomolecules (e.g., proteins or glycans) that have been metabolically engineered to bear a complementary cyclooctyne (B158145) group. wikipedia.org This would enable real-time imaging and tracking of biological processes, representing a significant future direction for the application of functionalized benzothiophenes in chemical biology.

常见问题

Q. What are the optimal synthetic routes for 5-Bromo-3-(chloromethyl)-1-benzothiophene, and how can purity be validated?

- Methodological Answer : The synthesis typically involves bromination of thiophene derivatives followed by chloromethylation. A common approach is brominating 3-(chloromethyl)-1-benzothiophene at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 80°C . After purification via column chromatography, validate purity using:

- GC or HPLC : Retention time comparison with standards (>95% purity) .

- Melting Point : Confirm consistency with literature values (e.g., 129–130°C) .

Table 1 : Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 129–130°C | |

| Molecular Weight | 261.56 g/mol | |

| Storage Conditions | Below 4°C |

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and chloromethyl group (δ ~4.5 ppm). Cross-validate with DEPT-135 for CH₂ groups .

- FT-IR : Confirm C-Br (~500–600 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 260/262 (Br isotope pattern) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or synthetic data be resolved?

- Methodological Answer : Contradictions (e.g., unexpected byproducts or shifts in NMR) may arise from:

- Side Reactions : Chloromethyl group reactivity leading to dimerization. Use low-temperature synthesis (<0°C) to suppress side products .

- Isotopic Interference : Br isotopes (⁷⁹Br/⁸¹Br) in MS may obscure peaks. Employ high-resolution MS (HRMS) for precise mass validation .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental bond lengths/angles (e.g., C-Br: ~1.9 Å) with single-crystal data .

Q. What strategies are effective for single-crystal X-ray diffraction analysis of this compound?

- Methodological Answer :

- Crystallization : Dissolve in a 1:1 DCM/hexane mixture, slowly evaporate at 4°C to obtain crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Refinement with SHELXL (R factor <0.05) .

Table 2 : Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 11.530, 5.834, 22.045 |

| β (°) | 100.602 |

| Z | 4 |

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). For Suzuki-Miyaura coupling, replace Cl with a boronic acid group via Pd catalysis. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ in THF/water at 80°C .

- Steric Effects : Substituents on the benzothiophene ring may slow reaction kinetics; optimize equivalents of reagents (1.2–1.5 eq) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Storage : Keep sealed under inert gas (N₂/Ar) at <4°C to prevent degradation .

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields?

- Methodological Answer :

- Control Moisture : Use molecular sieves in reactions to prevent hydrolysis of the chloromethyl group .

- Standardize Conditions : Document exact equivalents of NBS, reaction time, and temperature (±2°C). Yields typically range 60–75% .

Advanced Analytical Techniques

Q. What role do non-covalent interactions play in the crystal packing of this compound?

- Methodological Answer : Weak interactions (e.g., C–H···O, Br···Br) stabilize the lattice. Analyze using Mercury software:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。